GSK494581A Dual Activity Profile: Potency Quantification vs. GPR55-Selective Analog GSK575594A
In a direct head-to-head comparison within the same study, GSK494581A exhibits balanced dual activity with a GPR55 agonist potency (pEC50 = 6.8) and GlyT1 inhibitory potency (pIC50 = 6.8), whereas the most GPR55-selective analog in the series, GSK575594A, shows a 60-fold selectivity window favoring GPR55 (pEC50 = 6.8 for GPR55; pIC50 = 5.0 for GlyT1) [1]. This divergent structure-activity relationship (SAR) demonstrates that within the same benzoylpiperazine scaffold, minor structural modifications drastically shift the balance of activities, underscoring that GSK494581A cannot be replaced by GSK575594A for experiments requiring concomitant GlyT1 inhibition [1].
| Evidence Dimension | Potency balance between GPR55 agonism and GlyT1 inhibition |
|---|---|
| Target Compound Data | pEC50 (GPR55) = 6.8; pIC50 (GlyT1) = 6.8 |
| Comparator Or Baseline | GSK575594A: pEC50 (GPR55) = 6.8; pIC50 (GlyT1) = 5.0 |
| Quantified Difference | GSK575594A shows 60-fold selectivity for GPR55 over GlyT1; GSK494581A shows equipotent activity |
| Conditions | Yeast Saccharomyces cerevisiae GPR55 functional assay; GlyT1 inhibition assay in HEK293 cells |
Why This Matters
This demonstrates that GSK494581A is the appropriate choice when concurrent modulation of both targets is required, as the alternative GSK575594A would provide negligible GlyT1 inhibition at relevant concentrations.
- [1] Brown AJ, et al. Pharmacology of GPR55 in yeast and identification of GSK494581A as a mixed-activity glycine transporter subtype 1 inhibitor and GPR55 agonist. J Pharmacol Exp Ther. 2011;337(1):236-46. View Source
